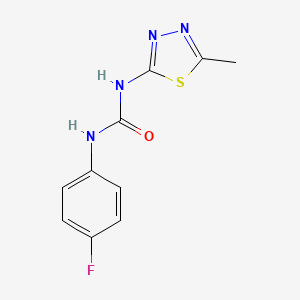
(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine, also known as BOD, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BOD is a member of the benzodioxepine family, which has been extensively studied for its therapeutic potential.
Wirkmechanismus
The exact mechanism of action of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine is not fully understood. However, it has been suggested that (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine may act on the serotonergic and dopaminergic systems in the brain, which are involved in mood regulation. In cancer cells, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been reported to induce apoptosis through the activation of caspases. In the immune system, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been shown to inhibit the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway.
Biochemical and Physiological Effects:
(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been reported to have various biochemical and physiological effects. In animal models, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. In cancer cells, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been reported to induce apoptosis by activating caspases. In the immune system, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine in lab experiments is its potential therapeutic applications in various fields. (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been shown to have anxiolytic and antidepressant effects in animal models, anticancer properties in cancer cells, and immunomodulatory effects in the immune system. However, there are also limitations to using (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine in lab experiments. (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, there is limited information available on the toxicity and safety of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine.
Zukünftige Richtungen
There are several future directions for (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine research. One direction is to further investigate the mechanism of action of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine, particularly in the brain and immune system. Another direction is to explore the potential therapeutic applications of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine in other fields, such as cardiovascular disease and metabolic disorders. Additionally, more research is needed to determine the toxicity and safety of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine in humans.
Synthesemethoden
The synthesis of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with diethylamine in the presence of a reducing agent. The resulting product is then purified through recrystallization. This method has been reported in a few studies and has been shown to produce high yields of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine.
Wissenschaftliche Forschungsanwendungen
(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been reported to have anticancer properties by inducing apoptosis in cancer cells. In immunology, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-N-ethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-15(4-2)9-14-16-10-12-7-5-6-8-13(12)11-17-14/h5-8,14H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYLNNLCPXKAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1OCC2=CC=CC=C2CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-N-ethylethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5706221.png)
![4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B5706230.png)

![7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5706246.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5706263.png)


![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5706273.png)
![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)


